Lipophilicity (LogP) Advantage Over 1-Benzyl-4-piperidone for Membrane Permeability and Chromatographic Separation
1-Benzyl-4-chloropiperidine exhibits a calculated LogP of 2.83 , which is 1.04 units higher than the 1.79 LogP of the common alternative intermediate 1-benzyl-4-piperidone [1]. This significant difference in partition coefficient directly impacts predictions of passive membrane permeability and reversed-phase chromatographic retention.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.83 |
| Comparator Or Baseline | 1-Benzyl-4-piperidone: LogP = 1.79 |
| Quantified Difference | ΔLogP = +1.04 |
| Conditions | Calculated via ACD/Labs Percepta Platform or equivalent; experimental validation may vary. |
Why This Matters
Higher LogP predicts enhanced passive diffusion across lipid bilayers, a critical parameter in early-stage drug discovery; a difference of 1.0 LogP unit corresponds to a theoretical ~10-fold difference in membrane permeability, directly influencing lead optimization decisions [2].
- [1] Molbase. N-Benzyl-4-piperidone. LogP: 1.7894. Available at: http://qiye.molbase.cn. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
